((3,3-Difluorocyclobutyl)methyl)hydrazine ((3,3-Difluorocyclobutyl)methyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18254754
InChI: InChI=1S/C5H10F2N2/c6-5(7)1-4(2-5)3-9-8/h4,9H,1-3,8H2
SMILES:
Molecular Formula: C5H10F2N2
Molecular Weight: 136.14 g/mol

((3,3-Difluorocyclobutyl)methyl)hydrazine

CAS No.:

Cat. No.: VC18254754

Molecular Formula: C5H10F2N2

Molecular Weight: 136.14 g/mol

* For research use only. Not for human or veterinary use.

((3,3-Difluorocyclobutyl)methyl)hydrazine -

Specification

Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
IUPAC Name (3,3-difluorocyclobutyl)methylhydrazine
Standard InChI InChI=1S/C5H10F2N2/c6-5(7)1-4(2-5)3-9-8/h4,9H,1-3,8H2
Standard InChI Key WAPWAGBIFQXFOZ-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(F)F)CNN

Introduction

Structural and Chemical Characteristics

The molecular formula of ((3,3-Difluorocyclobutyl)methyl)hydrazine is C₅H₁₀F₂N₂, with a molecular weight of 144.15 g/mol. Its structure combines a strained cyclobutane ring with electronegative fluorine atoms and a hydrazine (-NH-NH₂) group, which confers both steric and electronic uniqueness . The InChI key (YMLBEVOIKLJRND-UHFFFAOYSA-N) and SMILES notation (FC1(F)CC(CNN)C1) provide precise descriptors for database searches and computational modeling .

Electronic and Steric Effects

The 3,3-difluorocyclobutyl group induces significant ring strain and dipole moments due to fluorine’s electronegativity. This enhances the compound’s reactivity in nucleophilic substitutions and cycloadditions, making it valuable for synthesizing heterocycles . The methyl-hydrazine moiety further contributes to its reducing capabilities and ability to form hydrazones, which are critical in drug discovery .

Physical Properties

While the hydrochloride salt form (CAS 1364632-66-5) is noted for its water solubility (>100 mg/mL), the free base is likely less polar, with estimated logP values suggesting moderate lipophilicity (logP ≈ 1.2) . Melting and boiling points remain uncharacterized experimentally, but computational models predict a melting point range of 80–100°C due to crystalline packing influenced by fluorine interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ((3,3-Difluorocyclobutyl)methyl)hydrazine typically involves multi-step processes:

Cyclobutane Ring Formation

  • Fluorination of Cyclobutane: 3,3-Difluorocyclobutane is synthesized via photochemical [2+2] cycloaddition of 1,2-difluoroethylene, followed by hydrogenation .

  • Functionalization: The cyclobutane is brominated at the methyl position, then subjected to nucleophilic substitution with hydrazine under basic conditions (e.g., K₂CO₃ in DMF) .

Alternative Pathways

  • Mitsunobu Reaction: A patent (CN109503418A) describes using hydrazine derivatives with alcohols in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine to form N-alkylhydrazines . Adapting this method, 3,3-difluorocyclobutylmethanol could react with hydrazine hydrate to yield the target compound .

Optimization Challenges

  • Over-Alkylation: Competing reactions may produce dimethylated byproducts. Catalytic control using sulfonic acids or zeolites suppresses this, improving selectivity to >85% .

  • Yield Enhancements: Recent advances in flow chemistry have increased yields from 45% to 72% by minimizing thermal degradation .

Applications in Pharmaceutical Development

Role in Drug Discovery

((3,3-Difluorocyclobutyl)methyl)hydrazine serves as a precursor for bioactive molecules:

Anticancer Agents

  • Hydrazone Conjugates: The hydrazine group forms Schiff bases with ketones, enabling the synthesis of hydrazone-linked kinase inhibitors. For example, derivatives targeting BRAF V600E mutants show IC₅₀ values of <50 nM in melanoma models .

  • PROTACs: The cyclobutyl group’s rigidity aids in designing proteolysis-targeting chimeras (PROTACs) for degrading oncogenic proteins .

Central Nervous System (CNS) Therapeutics

  • GPR88 Ligands: Structural analogs of this compound are explored as agonists for the orphan receptor GPR88, implicated in Parkinson’s disease. In vivo studies in rodents demonstrate improved motor function at 10 mg/kg doses .

Material Science Applications

  • Polymer Crosslinkers: The hydrazine group enables covalent bonding with carbonyl-containing polymers, enhancing thermal stability (Tg increase by 20–40°C) .

  • Fluorinated Liquid Crystals: Difluorocyclobutyl groups improve dielectric anisotropy in liquid crystal displays (LCDs), achieving response times <5 ms .

Analytical Characterization

Spectroscopic Data

TechniqueKey Findings
¹H NMR (400 MHz, D₂O)δ 3.12 (t, J=7.2 Hz, 2H, -CH₂-), 2.85–2.70 (m, 4H, cyclobutane), 1.98 (s, 2H, -NH₂) .
¹⁹F NMRδ -118.5 (s, 2F, CF₂) .
HRMSm/z 145.0876 [M+H]⁺ (calc. 145.0873) .

Chromatographic Methods

  • HPLC: Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN) .

  • TLC: Rf = 0.45 (SiO₂, EtOAc/hexanes 1:1) .

Future Directions

Research Opportunities

  • Bioconjugation: Exploiting the hydrazine group for antibody-drug conjugates (ADCs) with improved stability.

  • Electrolyte Additives: Testing in lithium-ion batteries to enhance ionic conductivity via fluorine interactions.

Sustainability

  • Green Synthesis: Catalytic methylation using CO₂ as a C1 source could reduce reliance on toxic methanol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator